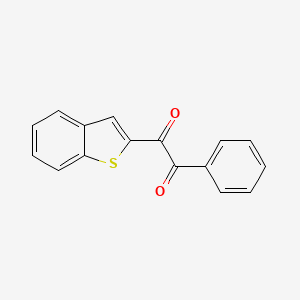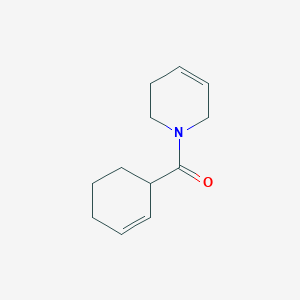
Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- typically involves the reaction of piperidine with a cyclohexenylcarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to meet the stringent quality standards required for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an insect repellent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, as an insect repellent, it may interfere with the olfactory receptors of insects, preventing them from detecting human scents . The exact molecular pathways involved depend on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine: Another piperidine derivative with similar insect repellent properties.
N,N-diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a different chemical structure but similar application.
Uniqueness
Piperidine, 1-(3-cyclohexen-1-ylcarbonyl)-1,2,3,6-tetrahydro- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
77251-46-8 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
cyclohex-2-en-1-yl(3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C12H17NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h2-3,5,7,11H,1,4,6,8-10H2 |
Clave InChI |
VSQZJIQLUFQBQC-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)C(=O)N2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


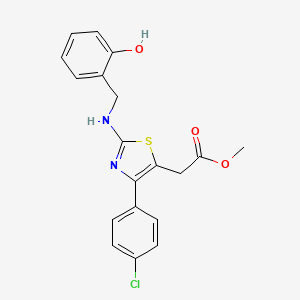
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)

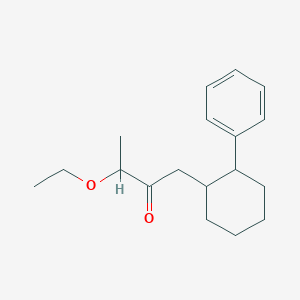
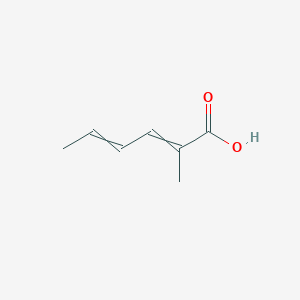
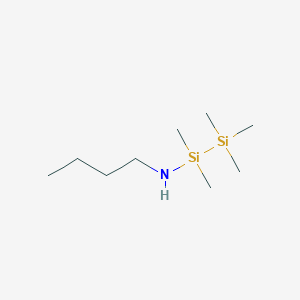
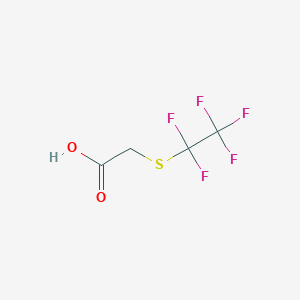
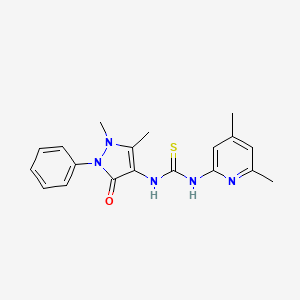
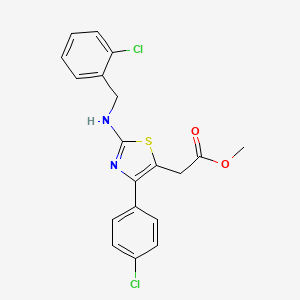

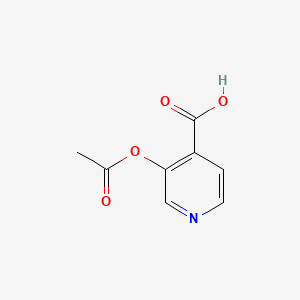
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)

